Tenalisib is an orally active, highly selective, small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, tenalisib inhibits the PI3K delta and gamma isoforms and prevents the activation of the PI3K/AKT-mediated signaling pathway. This may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. In addition, this agent modulates inflammatory responses through various mechanisms, including the inhibition of both the release of reactive oxygen species (ROS) from neutrophils and tumor necrosis factor (TNF)-alpha activity. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and in inflammatory and autoimmune diseases. By selectively targeting these isoforms, PI3K signaling in normal, non-neoplastic cells is minimally impacted or not affected at all, which minimizes the side effect profile for this agent.
Tenalisib
CAS No.: 1639417-53-0
Cat. No.: VC0549008
Molecular Formula: C23H18FN5O2
Molecular Weight: 415.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1639417-53-0 |
---|---|
Molecular Formula | C23H18FN5O2 |
Molecular Weight | 415.4 g/mol |
IUPAC Name | 3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one |
Standard InChI | InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1 |
Standard InChI Key | HDXDQPRPFRKGKZ-INIZCTEOSA-N |
Isomeric SMILES | CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 |
SMILES | CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 |
Canonical SMILES | CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 |
Appearance | white solid powder |
Introduction
Chemical Characteristics and Basic Properties
Tenalisib is an orally active, highly selective, small molecule inhibitor specifically targeting the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K). The compound has a molecular formula of C23H18FN5O2 with a molecular weight of 415.4 g/mol . Tenalisib is also referred to by its research designation RP6530 in scientific literature and clinical trials . Unlike broad-spectrum kinase inhibitors, tenalisib demonstrates several-fold selectivity for the delta and gamma PI3K isoforms over the alpha and beta isoforms, which contributes to its targeted therapeutic profile .
Mechanism of Action
Tenalisib functions through dual inhibition of PI3K delta and gamma isoforms, effectively preventing the activation of the PI3K/AKT-mediated signaling pathway . This inhibition produces several downstream effects:
-
Reduction in cellular proliferation specifically in PI3K delta/gamma-expressing tumor cells
-
Modulation of inflammatory responses through inhibition of reactive oxygen species release from neutrophils
-
Suppression of tumor necrosis factor-alpha activity
The specificity for delta and gamma isoforms is particularly significant as these variants are predominantly overexpressed in hematological malignancies and in inflammatory and autoimmune diseases . This selective targeting approach minimizes impact on normal, non-neoplastic cells, thereby potentially reducing off-target effects compared to pan-PI3K inhibitors.
Additionally, tenalisib has a major metabolite (IN0385) which demonstrates potent Salt Inducible Kinase-3 (SIK3) inhibition, potentially expanding its therapeutic applications beyond the primary PI3K-related mechanisms .
Preclinical Development
Preclinical evaluations established tenalisib's foundation for clinical investigation. In laboratory studies, tenalisib demonstrated:
-
Apoptotic and anti-proliferative activity in patient-derived primary cell lines representative of B and T lymphoma cell lines
-
Efficacy in mouse T-cell leukemia xenograft models
-
Ex-vivo activity in malignant patient-derived primary cutaneous T-cell lymphoma (CTCL) cells
In breast cancer cell lines, tenalisib potentiated the activity of conventional chemotherapeutic agents including taxol and doxorubicin, suggesting potential for combination therapy approaches . These preclinical findings provided the rationale for advancing the compound into human clinical trials.
Clinical Development in T-Cell Lymphomas
Phase I/Ib Monotherapy Study
A pivotal Phase I/Ib study evaluated tenalisib in patients with relapsed/refractory T-cell lymphoma (TCL). This trial enrolled 58 patients, with 19 in the dose escalation phase and 39 in the dose expansion phase (28 peripheral T-cell lymphoma [PTCL] and 30 cutaneous T-cell lymphoma [CTCL] patients) . The study population had heavily pretreated disease with a median of 4 prior therapies (range: 1-15) .
The dose escalation component identified 800 mg twice daily (fasting) as the maximum tolerated dose (MTD) after two dose-limiting toxicities occurred in the 800 mg fed cohort . This established the recommended dose for further development.
Efficacy results in 35 evaluable patients showed:
Responding tumors showed marked downregulation of CD30, IL-31, and IL-32α, providing insight into tenalisib's biological activity .
Clinical Development in Breast Cancer
Tenalisib's development extended beyond hematological malignancies to solid tumors, specifically breast cancer. A randomized, open-label phase II study evaluated two doses (800 mg twice daily and 1200 mg twice daily) in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) locally advanced or metastatic breast cancer patients, including triple-negative breast cancer (TNBC) whose disease had progressed following at least one line of therapy .
This trial enrolled 40 patients (20 at each dose level) with the primary endpoint being the percentage of patients without disease progression at 6 months. Secondary outcomes included investigator-assessed objective response rate (ORR), progression-free survival (PFS), and clinical benefit rate (CBR = complete response + partial response + stable disease) .
The study population characteristics included:
-
Median age: 63.8 years (range 31-71)
-
Prior therapy: median of 3 lines (range 1-7)
-
Prior endocrine therapy: 87% of patients
-
Performance status (PS) 1: 52.5% of patients
-
Visceral disease: 77.5% of patients
This trial represented an important expansion of tenalisib's potential applications beyond hematological malignancies.
Adverse Event | Monotherapy Frequency | Combination with Romidepsin |
---|---|---|
Fatigue | 45% | 54.5% |
Transaminase Elevations | 33% | 30.3% (AST), 24.2% (ALT) |
Nausea | Not specified | 72.7% |
Thrombocytopenia | Not specified | 57.6% |
Neutropenia | Not specified | 27.3% |
Anemia | Not specified | 21.2% |
The most frequently reported grade ≥3 treatment-related adverse event was transaminase elevation (21%) . These events were generally reversible and manageable by withholding the study drug. In some cases (9 patients), steroids were used to manage elevated liver enzymes .
In the monotherapy study, six treatment-related serious adverse events were reported, none leading to fatal outcomes . The combination therapy with romidepsin showed a similar profile, with manageable toxicities consistent with the known effects of both agents .
Biomarkers and Personalized Medicine Approaches
Responding tumors in clinical studies showed notable molecular changes, including downregulation of CD30, IL-31, and IL-32α . These findings suggest potential biomarkers that might predict response to tenalisib treatment.
The selective targeting of PI3K delta and gamma isoforms represents a personalized medicine approach, as these isoforms are predominantly overexpressed in specific malignancies. By targeting these specific molecular aberrations, tenalisib exemplifies the trend toward more precise therapeutic interventions with potentially improved therapeutic windows.
Ongoing Development and Future Directions
Tenalisib continues to be investigated in various clinical contexts. A compassionate use study (NCT03711604) has been established to provide access to patients outside of formal clinical trials . The combination with romidepsin has shown particular promise, with favorable safety and efficacy profiles supporting further development for relapsed/refractory TCL .
Potential future directions may include:
-
Exploration of additional combination approaches
-
Investigation in earlier lines of therapy
-
Expanded applications in other malignancies with PI3K pathway dysregulation
-
Development of companion diagnostics to identify patients most likely to benefit
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume